molecular formula C6H7F2NO B2421434 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one CAS No. 2193058-91-0

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one

Cat. No.: B2421434
CAS No.: 2193058-91-0
M. Wt: 147.125
InChI Key: NBLIWBJAFVBWHT-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable fluorinated precursor with a nitrogen-containing reagent, followed by cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in biological pathways, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is unique due to its specific bicyclic structure and the presence of fluorine atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one is a bicyclic compound notable for its unique structural features, including two fluorine atoms and a nitrogen atom within its framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2193058-91-0
  • Molecular Formula : C6H7F2NO
  • Molecular Weight : 151.13 g/mol
  • InChI Key : NBLIWBJAFVBWHT-UHFFFAOYSA-N

The compound's bicyclic structure allows for diverse interactions with biological targets, making it a valuable candidate for research into enzyme inhibition and other therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The presence of fluorine atoms enhances the compound's binding affinity, potentially modulating the activity of various biological pathways.

Enzyme Inhibition Studies

Research indicates that compounds with similar bicyclic structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that azabicyclic compounds can act as inhibitors for certain kinases and proteases, leading to potential applications in cancer therapy and other diseases.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds on various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Observations
Spiro-Fused Azabicyclo[3.1.0]hexaneHeLa2 - 10Significant cell-cycle perturbation
Spiro-Fused Azabicyclo[3.1.0]hexaneJurkat2 - 10Induced apoptosis in treated cells
Spiro-Fused Azabicyclo[3.1.0]hexaneMCF-7<10Reduced proliferation

These findings suggest that this compound may exhibit similar antiproliferative properties, warranting further investigation.

Study on Antitumor Activity

A study published in a peer-reviewed journal examined the cytotoxicity of spiro-fused azabicyclic compounds against several tumor cell lines, including K562 (human erythroleukemia) and HeLa (cervical carcinoma). The results indicated that these compounds could significantly inhibit cell proliferation at concentrations below 10 μg/mL, showcasing their potential as antitumor agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of azabicyclic compounds has been extensively studied to determine how modifications affect their biological activity:

  • Fluorination : The introduction of fluorine atoms has been shown to enhance binding affinity to target proteins.
  • Substituent Variations : Alterations in the nitrogen atom's substitution pattern can lead to variations in cytotoxicity and selectivity towards cancer cells.

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)3-1-5(10)9-2-4(3)6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLIWBJAFVBWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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